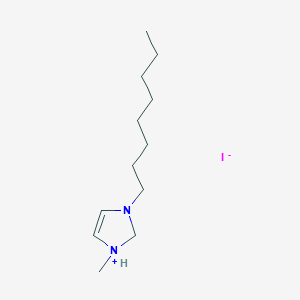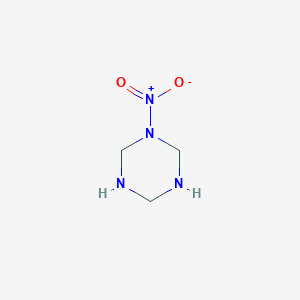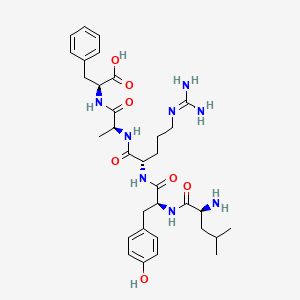![molecular formula C10H16O2 B12578317 4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane] CAS No. 459796-71-5](/img/structure/B12578317.png)
4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a seven-membered oxabicycloheptane ring and an oxetane ring, with an ethyl group attached to the spiro carbon. The presence of these rings imparts significant strain to the molecule, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxabicycloheptane ring. The oxetane ring is then introduced through a spirocyclization reaction, often using a strong base or a Lewis acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxetane ring to a more stable structure.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the oxetane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of 4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the strain in its spirocyclic structure, which makes it susceptible to nucleophilic attack and other chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the chemical reactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A simpler analog without the ethyl group and oxetane ring.
Cyclohexene oxide: Lacks the spiro linkage and oxetane ring but shares the oxabicycloheptane structure.
4-Vinyl-1-cyclohexene 1,2-epoxide: Contains a vinyl group and an epoxide ring, similar in reactivity but different in structure.
Uniqueness
4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] is unique due to its spirocyclic structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new materials and pharmaceuticals.
Propriétés
Numéro CAS |
459796-71-5 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
4-ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane] |
InChI |
InChI=1S/C10H16O2/c1-2-7-3-8-9(12-8)4-10(7)5-11-6-10/h7-9H,2-6H2,1H3 |
Clé InChI |
GIYZWXQKWHUZQU-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC2C(O2)CC13COC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-](/img/structure/B12578240.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)
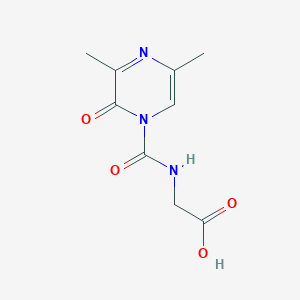

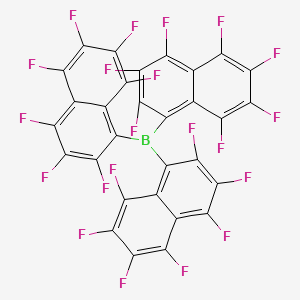
![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)
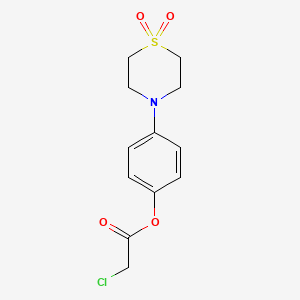
![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
